
PfDHODH-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PfDHODH-IN-2 ist ein Dihydrothiophenonderivat und ein potenter Inhibitor der Dihydroorotat-Dehydrogenase von Plasmodium falciparum (PfDHODH). Diese Verbindung wird hauptsächlich als Antimalariamittel eingesetzt und hat in der Malariaforschung ein großes Potenzial gezeigt . Die Verbindung hat einen IC50-Wert von 1,11 µM, was ihre hohe Wirksamkeit bei der Hemmung von PfDHODH belegt .
Wirkmechanismus
Target of Action
PfDHODH-IN-2, also known as Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate, is a potent inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with PfDHODH by binding to a hydrophobic pocket located at the N-terminus where ubiquinone binds . This binding site is structurally divergent from the mammalian orthologue, which allows this compound to selectively inhibit PfDHODH .
Biochemical Pathways
PfDHODH catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . By inhibiting PfDHODH, this compound disrupts the pyrimidine biosynthesis pathway, which is vital for the survival and proliferation of Plasmodium falciparum .
Pharmacokinetics
It is known that the compound exhibits potent inhibitory activity against pfdhodh with an ic50 value of 111 µM .
Result of Action
The inhibition of PfDHODH by this compound leads to a disruption in the pyrimidine biosynthesis pathway. This disruption is detrimental to the survival and proliferation of Plasmodium falciparum, making this compound a potential antimalarial agent .
Biochemische Analyse
Biochemical Properties
PfDHODH-IN-2 interacts with the enzyme PfDHODH, which is involved in the de novo pyrimidine biosynthetic pathway . The inhibition of PfDHODH by this compound potentially represents a new treatment option for malaria, as P. falciparum relies entirely on this pathway for survival .
Cellular Effects
The inhibition of PfDHODH by this compound can arrest the growth of the parasite at the blood stage by inhibiting pyrimidine biosynthesis . This can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme PfDHODH . This inhibition disrupts the de novo pyrimidine biosynthetic pathway, which is essential for the survival of P. falciparum .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthetic pathway by inhibiting the enzyme PfDHODH . This could affect metabolic flux or metabolite levels within the cell.
Vorbereitungsmethoden
Die Synthese von PfDHODH-IN-2 umfasst mehrere Schritte, beginnend mit der Herstellung des Dihydrothiophenonkernes. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Dihydrothiophenonkernes: Dies beinhaltet die Reaktion eines geeigneten Thiophenderivats mit einem entsprechenden Aldehyd unter sauren Bedingungen, um den Dihydrothiophenonkern zu bilden.
Funktionalisierung: Der Kern wird dann durch Einführung verschiedener Substituenten durch Reaktionen wie Halogenierung, Nitrierung oder Alkylierung funktionalisiert.
Endmontage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Kerns mit einem geeigneten Amin oder anderen Nukleophilen, um die gewünschte this compound-Verbindung zu bilden
Analyse Chemischer Reaktionen
PfDHODH-IN-2 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren, was möglicherweise ihre Aktivität verändert.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungs- oder Alkylierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Inhibition Potency
PfDHODH-IN-2 displays significant inhibition of PfDHODH with an IC50 value ranging from 0.02 µM to 0.8 µM, demonstrating its potent activity against the enzyme while showing minimal inhibition against human DHODH (IC50 > 50 µM) . The selectivity ratio can be as high as 12,500-fold, indicating a strong preference for the malarial enzyme .
Table 1: Inhibition Potency of this compound Compared to Other Compounds
Compound | PfDHODH IC50 (µM) | Human DHODH IC50 (µM) | Selectivity Ratio |
---|---|---|---|
This compound | 0.02 - 0.8 | >50 | 12,500 |
Compound A | 0.016 | 200 | 12,500 |
Compound B | 0.23 | 110 | 500 |
Compound C | 0.05 | >50 | >1000 |
Resistance Mechanisms
Recent studies have identified several mutations in PfDHODH that confer resistance to inhibitors, including E182D and F188I . Interestingly, some resistant mutants exhibit hypersensitivity to other PfDHODH inhibitors, suggesting that combination therapies may be effective in overcoming resistance . This phenomenon of negative cross-resistance provides a strategic avenue for developing multi-targeted therapies.
Case Study: Combination Therapy
A study involving mutant strains of P. falciparum showed that using PfDHODH inhibitors in conjunction with other antimalarials resulted in significantly lower rates of resistance development compared to monotherapy . This approach could enhance treatment efficacy and prolong the lifespan of existing antimalarial drugs.
High-Throughput Screening and Lead Optimization
High-throughput screening (HTS) has been instrumental in identifying potent PfDHODH inhibitors. Over 220,000 compounds were screened, leading to the discovery of several promising candidates with strong selectivity for PfDHODH . The optimization process focuses on enhancing metabolic stability and bioavailability while maintaining low toxicity levels.
Table 2: Summary of High-Throughput Screening Results
Compound | Hit Rate (%) | IC50 (PfDHODH) (µM) | Selectivity Factor |
---|---|---|---|
Compound D | 0.6 | 0.05 | >1000 |
Compound E | 1.1 | 0.23 | >500 |
Compound F | 0.9 | 0.34 | >90 |
Structural Insights
Crystallographic studies have provided insights into the binding interactions between this compound and its target enzyme. These studies reveal that hydrophobic interactions play a critical role in binding affinity and selectivity . Understanding these interactions aids in rational drug design and further optimization of existing compounds.
Vergleich Mit ähnlichen Verbindungen
PfDHODH-IN-2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Selektivität und Wirksamkeit gegenüber PfDHODH einzigartig. Zu ähnlichen Verbindungen gehören:
DSM265: Ein weiterer potenter PfDHODH-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Triazolopyrimidin-Derivate: Diese Verbindungen hemmen ebenfalls PfDHODH, haben aber unterschiedliche strukturelle Merkmale und unterschiedliche Wirksamkeiten
This compound zeichnet sich durch seine hohe Selektivität für PfDHODH gegenüber der menschlichen Dihydroorotat-Dehydrogenase aus, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antimalariamitteln macht .
Biologische Aktivität
PfDHODH-IN-2 is a selective inhibitor of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, the causative agent of the most severe form of malaria. DHODH plays a crucial role in the de novo biosynthesis of pyrimidines, making it a promising target for antimalarial drug development. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships, resistance mechanisms, and potential therapeutic applications.
PfDHODH catalyzes the conversion of dihydroorotate to orotate, utilizing coenzyme Q as an electron acceptor. The inhibition of this enzyme disrupts pyrimidine synthesis, leading to impaired DNA and RNA synthesis in the parasite. Studies have shown that this compound binds selectively to the malarial enzyme over its human counterpart due to differences in their binding sites, which is critical for minimizing off-target effects in human cells .
Structure-Activity Relationship (SAR)
The SAR studies on PfDHODH inhibitors have identified key structural features that enhance potency and selectivity. For instance, modifications in the N-alkyl group and substitutions on the thiophene ring have been explored to optimize binding affinity. Table 1 summarizes various derivatives and their corresponding IC50 values against PfDHODH.
Compound | IC50 (µM) | Structural Features |
---|---|---|
This compound | 0.65 | N-alkyl group with thiophene ring |
Compound 2 | 0.70 | Similar structure with minor substitutions |
Compound 3 | 1.3 | Altered N-alkyl chain |
Compound 4 | 3.84 | Dual substitutions with benzothiophene |
In Vitro Efficacy
This compound has demonstrated potent antimalarial activity in vitro, with low nanomolar potency against P. falciparum strains. The compound's efficacy is attributed to its ability to inhibit pyrimidine biosynthesis effectively, leading to reduced parasite viability .
Case Study: Resistance Mechanisms
Resistance to PfDHODH inhibitors can arise through point mutations in the pfdhodh gene. A study identified several mutations associated with reduced sensitivity to PfDHODH inhibitors, including E182D and F188I . These mutations were shown to alter catalytic efficiency and binding affinity, underscoring the need for combination therapies that target multiple pathways to mitigate resistance development.
Resistance Mutations and Implications
Research indicates that certain mutant strains exhibit hypersensitivity to other PfDHODH inhibitors, suggesting potential strategies for combination therapies. Table 2 highlights key mutations and their effects on drug response.
Mutation | Effect on IC50 (fold change) | Comments |
---|---|---|
E182D | 5-fold increase | Lower catalytic efficiency |
F188I | 3-fold increase | Altered binding interactions |
L531F | No significant change | Suggests alternative resistance mechanisms |
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUOZADGNBHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.